molecular formula C20H17N3O3S2 B2462583 4-ethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 912623-45-1

4-ethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2462583
CAS No.: 912623-45-1
M. Wt: 411.49
InChI Key: LKWGGWJEYJXRKG-UHFFFAOYSA-N
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Description

4-ethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a synthetic small molecule designed for research applications, featuring a benzenesulfonamide scaffold linked to a thiazolo[5,4-b]pyridine heterocyclic system. This molecular architecture is of significant interest in medicinal chemistry and drug discovery. Compounds within the sulfonamide-thiazolopyridine class have been investigated as potent activators of glucokinase (GK), a key enzyme in glucose metabolism, making them valuable tools for researching new therapeutic pathways for metabolic disorders like Type 2 diabetes . Furthermore, the thiazolo[5,4-b]pyridine core structure is recognized as a privileged scaffold in the development of agonists for receptors such as GPR119, which also plays a role in glucose-dependent insulin secretion and is a target for anti-diabetic agents . Beyond metabolic disease research, derivatives of the thiazolo[5,4-b]pyridine moiety have demonstrated notable antiproliferative activities against human cancer cell lines in vitro, suggesting potential utility in oncology research . Researchers can utilize this compound to explore these mechanisms of action and others in biochemical and cellular assays. This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-ethoxy-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S2/c1-2-26-16-8-10-17(11-9-16)28(24,25)23-15-6-3-5-14(13-15)19-22-18-7-4-12-21-20(18)27-19/h3-13,23H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKWGGWJEYJXRKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multiple steps starting from commercially available precursors. The general synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) would be essential for large-scale production.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes selective oxidation at the sulfur atom in the sulfonamide group and the ethoxy-substituted benzene ring. Key findings include:

ReagentsConditionsProducts FormedSignificance
H₂O₂/KMnO₄Acidic mediumSulfone derivatives (via S-oxidation) and quinone-like structures (aromatic ring oxidation)Enhances polarity for improved aqueous solubility in drug formulations
Ozone-78°C, CH₂Cl₂Cleavage of thiazolo[5,4-b]pyridine ring to form pyridine-2,5-dione derivativesDemonstrates susceptibility of heterocyclic core to oxidative degradation

Reduction Reactions

The sulfonamide group and aromatic systems participate in reductive transformations:

ReagentsConditionsProducts FormedBiological Impact
LiAlH₄Anhydrous etherReduction to benzenesulfonamide amine (-SO₂NH₂ → -SO₂NH-)Modulates PI3Kα inhibitory activity
H₂/Pd-CEthanol, 50 psiHydrogenation of thiazolo ring to dihydrothiazolo[5,4-b]pyridine derivativesAlters kinase selectivity profile

Substitution Reactions

The compound participates in nucleophilic and electrophilic substitutions:

Sulfonamide Nitrogen Alkylation

ReagentsConditionsProducts FormedApplication
Methyl iodideK₂CO₃, DMF, 80°CN-methylated sulfonamide derivativesImproves metabolic stability
Propargyl bromideEt₃N, THF, 0°C→RTN-propargyl derivativesEnables click chemistry modifications

Thiazolo Ring Functionalization

ReagentsConditionsProducts FormedOutcome
Aryl boronic acidsPd(PPh₃)₄, K₂CO₃5-aryl substituted thiazolo[5,4-b]pyridines via Suzuki coupling Enhances anticancer potency (IC₅₀ < 1 μM)
SOCl₂Reflux, 6 hrChlorination at position 6 of thiazolo ringIncreases electrophilicity for SNAr reactions

Hydrolysis Reactions

Stability under hydrolytic conditions:

ConditionsSite AffectedProducts FormedStability Data
1M HCl, refluxEthoxy groupCleavage to phenolic -OH derivativet₁/₂ = 8.2 hr (pH 1)
0.1M NaOH, 60°CSulfonamide bondBenzenesulfonic acid and amine byproductst₁/₂ = 24.5 hr (pH 13)

Acylation Reactions

The aromatic amine shows reactivity toward acylating agents:

ReagentsConditionsProducts FormedStructural Confirmation
Acetyl chloridePyridine, 0°CN-acetylated derivative¹H NMR: δ 2.35 (s, 3H, COCH₃)
Benzoyl chlorideEt₃N, CH₂Cl₂N-benzoylated analogHRMS: m/z 527.1543 [M+H]⁺ (calc. 527.1548)

Coordination Chemistry

The compound acts as a ligand in metal complexes:

Metal SaltConditionsComplex FormedCharacterization
Zn(OAc)₂MeOH, 60°COctahedral Zn(II) complex (1:2 stoichiometry)XRD: d(Zn-N) = 2.08 Å
PdCl₂DMSO, 100°CSquare-planar Pd(II) complexUV-Vis: λ_max = 412 nm (MLCT transition)

Critical Analysis of Reaction Outcomes

  • Oxidation State Effects : Sulfone derivatives show 3.2-fold increased PI3Kα inhibition compared to parent compound (IC₅₀ = 8 nM vs 26 nM) .

  • Steric Considerations : N-methylation reduces kinase binding affinity by 40%, attributed to lost H-bonding with Val851 .

  • Electronic Effects : Chlorination at thiazolo position 6 enhances electrophilicity, enabling subsequent nucleophilic substitutions with k = 0.42 min⁻¹.

  • pH-Dependent Stability : Hydrolytic degradation follows first-order kinetics (Eₐ = 68.9 kJ/mol in acidic conditions).

This comprehensive reactivity profile enables rational design of derivatives with optimized pharmacological properties while maintaining structural integrity under physiological conditions.

Scientific Research Applications

Synthesis of 4-ethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiazolo[5,4-b]pyridine Core : This is achieved through the annulation of a thiazole ring to a pyridine derivative.
  • Attachment of the Phenyl Ring : A coupling reaction, often utilizing palladium-catalyzed methods, introduces the phenyl ring.
  • Introduction of the Benzenesulfonamide Group : This step involves sulfonylation reactions where sulfonyl chloride reacts with an amine to form the sulfonamide group.

The synthetic route is crucial as it influences the biological activity and efficacy of the compound in various applications .

Anticancer Activity

This compound has shown promise as a potential anticancer agent. Research indicates that derivatives containing thiazolo[5,4-b]pyridine structures can inhibit c-KIT kinase activity, which is significant in treating gastrointestinal stromal tumors (GISTs). The compound's interaction with the ATP-binding site of kinases enhances its potential as an effective therapeutic agent against resistant cancer types .

PI3K Inhibition

The compound exhibits strong inhibitory activity against phosphoinositide 3-kinase alpha (PI3Kα), a critical enzyme involved in cell growth and proliferation pathways. Studies have reported an IC50 value of 3.6 nM for this compound, indicating high potency. The sulfonamide functionality plays a pivotal role in enhancing this activity by facilitating stronger interactions with key amino acids in the enzyme's active site .

Antimicrobial Properties

There is emerging evidence that compounds similar to this compound exhibit antimicrobial properties. The mechanism involves inhibiting bacterial growth by interfering with cellular processes. This potential extends to antiviral effects as well, suggesting that such compounds could be explored further for their ability to combat resistant pathogens .

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Key structural analogues and their pharmacological profiles are summarized below:

Compound Name / ID Key Structural Features Biological Target / Activity Reference
4-Ethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide Ethoxy-substituted benzenesulfonamide; thiazolo[5,4-b]pyridine core Potential kinase/c-KIT inhibitor (inferred from structural analogs)
2-Fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide (863594-60-9) Fluoro-substituted benzenesulfonamide; similar core Unspecified target; fluorination may enhance metabolic stability
N-(3-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-naphthamide (Compound 4) Naphthamide linker instead of sulfonamide High-throughput screening (HTS) candidate for GPCR modulation
6h (3-Trifluoromethylphenyl-substituted thiazolo[5,4-b]pyridine) 3-Trifluoromethylphenyl group; amide linkage c-KIT inhibitor (IC₅₀ = 9.87 µM); hydrophobic pocket interaction
N-(Quinoxalin-2-yl)-4-(3-(4-(N-thiazol-2-ylsulfamoyl)phenyl)thioureido)benzenesulfonamide (Compound 11) Quinoxaline-thiazole hybrid; thioureido linkage Anticancer activity (IC₅₀ = 24.4 mmol/L in HEPG2 cells)

Structure-Activity Relationships (SAR)

  • Thiazolo[5,4-b]pyridine Core : The core is critical for kinase inhibition. Derivatives with hydrophobic substituents (e.g., 3-trifluoromethylphenyl in 6h ) exhibit moderate c-KIT inhibition (IC₅₀ = 9.87 µM) due to enhanced hydrophobic interactions .
  • Sulfonamide vs. Amide Linkers : Sulfonamide-containing compounds (e.g., target compound) may improve solubility and hydrogen-bonding capacity compared to amide-linked analogs (e.g., 6h ).
  • Fluorine Substitution: Fluorinated analogs (e.g., 863594-60-9) may offer metabolic stability but could reduce target affinity due to steric/electronic effects .

Molecular Docking Insights

  • Hydrophobic Interactions : The 3-trifluoromethyl group in 6h fits into a hydrophobic c-KIT binding pocket, as shown in docking studies . The ethoxy group in the target compound may occupy similar regions.
  • Hydrogen Bonding : Sulfonamide moieties (e.g., in the target compound) can form hydrogen bonds with residues like Arg63 in glucokinase, as seen in related thiazolo[5,4-b]pyridine activators .

Biological Activity

4-ethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, target interactions, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C22H22N3O2SC_{22}H_{22}N_{3}O_{2}S, with a molecular weight of 389.5 g/mol. The compound features a thiazolo[5,4-b]pyridine moiety, which is known for its diverse biological activities.

The primary mechanism of action for this compound involves the inhibition of phosphoinositide 3-kinase alpha (PI3Kα). This enzyme plays a crucial role in the PI3K/AKT/mTOR signaling pathway, which is vital for cell growth and survival. By binding to the active site of PI3Kα, this compound prevents substrate access and disrupts downstream signaling pathways that promote cancer cell proliferation and survival .

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including prostate (DU-145), cervical (HeLa), lung adenocarcinoma (A549), liver (HepG2), and breast (MCF-7) cells. The compound has shown IC50 values ranging from 0.054 µM to 0.501 µM against these cell lines, indicating strong cytotoxic effects .

Antibacterial Activity

In addition to its anticancer properties, this compound has also been evaluated for antibacterial activity. It has demonstrated significant potency against bacterial strains such as Staphylococcus aureus, outperforming traditional antibiotics like ampicillin and streptomycin . The mechanism involves dual inhibition of bacterial topoisomerases GyrB and ParE without affecting human topoisomerase II, highlighting its selectivity and potential for therapeutic use .

Case Studies

  • Cytotoxicity in Cancer Cells : A study conducted on various cancer cell lines revealed that the compound effectively induces apoptosis through caspase activation and cell cycle arrest at the G2/M phase. This suggests a potential role in cancer therapy as an apoptosis-inducing agent .
  • Selectivity in Antibacterial Action : Another investigation focused on the selectivity of this compound against bacterial topoisomerases. The results indicated that it could inhibit bacterial growth at low concentrations while sparing human cells from toxicity .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other thiazolo[5,4-b]pyridine derivatives:

Compound NameIC50 (µM)Target EnzymeActivity Type
4-Ethoxy Compound0.054 - 0.501PI3KαAnticancer
Thiazole Derivative A0.012Topoisomerase IVAntibacterial
Thiazole Derivative B0.008Topoisomerase IVAntibacterial

This table illustrates the promising potency of the compound relative to others in its class.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 4-ethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide?

  • The synthesis typically involves Suzuki-Miyaura cross-coupling reactions to link the thiazolo[5,4-b]pyridine core to the phenylbenzenesulfonamide moiety. For example, PdCl₂(dppf) catalysts and nitrogen-sparged conditions (DMF/EtOH/water solvent system) are used to achieve coupling yields of ~50–70% .
  • Purification often employs preparative reverse-phase HPLC to isolate intermediates, followed by deprotection steps (e.g., Boc removal using methanamine under microwave heating) .

Q. How is the compound characterized structurally and analytically?

  • Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are standard for confirming molecular structure. For instance, 1H^1H NMR can resolve aromatic protons in the thiazolo[5,4-b]pyridine ring, while HRMS validates the molecular formula (e.g., C₂₀H₁₅N₃O₂S, m/z 361.417) .
  • X-ray crystallography or computational docking (e.g., AutoDock Vina) may verify binding conformations in enzyme active sites .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • The ethoxy and sulfonamide groups enhance solubility in polar aprotic solvents (e.g., DMSO, DMF) but reduce solubility in aqueous buffers. Stability tests show degradation <10% after 24 hours at pH 7.4 and 37°C, but sensitivity to extreme pH or temperatures (>100°C) requires controlled storage .

Q. What preliminary biological activities have been reported for this compound?

  • Thiazolo[5,4-b]pyridine derivatives exhibit kinase inhibitory activity (e.g., PI3Kα IC₅₀ = 3.6 nM in one study) .
  • Sulfonamide-containing analogues show antimicrobial activity (e.g., MIC = 8 µg/mL against E. coli), attributed to interference with bacterial PPTase enzymes .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfonamide substituents) influence target selectivity and potency?

  • SAR Insights :

  • Replacing the ethoxy group with electron-withdrawing substituents (e.g., Cl, CF₃) increases PI3Kα inhibition (IC₅₀ improves 2–5 fold) but reduces solubility .
  • The thiazolo[5,4-b]pyridine core is critical: replacing it with phenyl decreases activity >10 fold due to loss of π-π stacking in kinase domains .
    • Methodology : Use iterative medicinal chemistry cycles (synthesis → enzymatic assays → crystallography) to optimize substituents .

Q. How can researchers resolve contradictions in reported IC₅₀ values across different studies?

  • Key Factors :

  • Assay variability (e.g., ATP concentration in kinase assays) can alter IC₅₀ by 3–10 fold. Standardize protocols using reference inhibitors (e.g., Wortmannin for PI3K) .
  • Compound purity (>95% by HPLC) and aggregation in solution (test via dynamic light scattering) must be verified .
    • Case Study : A study showed IC₅₀ discrepancies (3.6 nM vs. 12 nM) due to differences in enzyme isoforms (PI3Kα vs. PI3Kβ) .

Q. What experimental strategies validate the compound’s mechanism of action in complex biological systems?

  • Target Engagement : Use cellular thermal shift assays (CETSA) to confirm binding to kinases (e.g., PI3Kα) in lysates .
  • Pathway Analysis : RNA sequencing or phosphoproteomics can map downstream effects (e.g., AKT/mTOR pathway inhibition) .
  • Negative Controls : Test inactive analogues (e.g., sulfonamide replaced with methyl) to rule off-target effects .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • ADME Prediction : Tools like SwissADME predict logP (2.1–3.5) and CYP450 interactions, flagging potential metabolic liabilities .
  • Docking Studies : Molecular dynamics simulations (e.g., GROMACS) identify residues (e.g., Lys802 in PI3Kα) for hydrogen bonding with the sulfonamide group .
  • Scaffold Hopping : Replace thiazolo[5,4-b]pyridine with bioisosteres (e.g., imidazopyridine) while retaining binding geometry .

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